(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
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Overview
Description
(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one is a complex organic compound with a unique structure that combines elements of pyrrolo and benzodiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo ring, followed by the construction of the benzodiazepine ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one: shares structural similarities with other benzodiazepine derivatives and pyrrolo compounds.
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Pyrrolobenzodiazepines: A class of compounds with potential anticancer activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,21H,5,8-9,12-13H2,1H3/t15-/m0/s1 |
InChI Key |
KXZZQBDAAAFIKZ-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3CN2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3CN2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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